3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride
Description
3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride is a synthetic organic compound featuring a propanolamine backbone substituted with a 2,3-dimethoxyphenyl group at the β-carbon and an amino group at the α-carbon, forming a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt.
Properties
Molecular Formula |
C11H18ClNO3 |
|---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
3-amino-3-(2,3-dimethoxyphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-14-10-5-3-4-8(11(10)15-2)9(12)6-7-13;/h3-5,9,13H,6-7,12H2,1-2H3;1H |
InChI Key |
HGKFCHWTGSFUIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CCO)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride typically involves the reaction of 3-(2,3-dimethoxyphenyl)-2-propanol with carbamate under appropriate reaction conditions . The reaction is carried out in a controlled environment to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene provide in-stock or backordered impurities, bulk custom synthesis, and procurement services for this compound .
Chemical Reactions Analysis
Salt Formation and Acid-Base Reactions
The hydrochloride salt is synthesized via protonation of the free base using hydrogen chloride in 2-propanol. This reaction proceeds with a 58% yield under optimized conditions .
Key Reaction:
| Parameter | Value | Source |
|---|---|---|
| Solvent | 2-propanol | |
| Reaction Temperature | 25°C | |
| Yield | 58% | |
| Melting Point | 137–138°C (crystallized) |
Acylation Reactions
The amino group undergoes nucleophilic acylation with reagents like acetic anhydride or acyl chlorides.
Example Reaction:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | DMAP, CHCl, 25°C | Acetylated derivative | 85% | |
| Benzoyl chloride | Pyridine, 0°C | Benzoylated derivative | 78% |
Oxidation Reactions
The hydroxyl group is oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Oxidation Pathways:
-
Controlled Oxidation → Ketone : Employing pyridinium chlorochromate (PCC).
| Oxidizing Agent | Product | Temperature | Notes | Source |
|---|---|---|---|---|
| KMnO (acidic) | 3-Keto derivative | 80°C | Requires acidic medium | |
| PCC | Ketone intermediate | 25°C | Mild conditions |
Substitution Reactions
The methoxy groups on the aromatic ring undergo electrophilic substitution or demethylation.
Nitration
Nitration occurs at the para position relative to methoxy groups due to their activating effect .
Reaction Conditions:
| Product | Yield | Regioselectivity | Source |
|---|---|---|---|
| 3-Amino-3-(2,3-dimethoxy-5-nitrophenyl)propan-1-ol | 62% | Para-selective |
Demethylation
Methoxy groups are cleaved using HBr/acetic acid to yield dihydroxy derivatives .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 48% HBr | Reflux, 4 h | 3-Amino-3-(2,3-dihydroxyphenyl)propan-1-ol | 71% |
Peptide Coupling
The amino group participates in peptide bond formation with carboxylic acids using coupling agents like DCC .
Example Reaction:
| Carboxylic Acid | Coupling Agent | Product Yield | Source |
|---|---|---|---|
| 4-Chlorobenzoic acid | DCC | 89% | |
| Glycine | EDC/HOBt | 76% |
Esterification and Hydrolysis
The hydroxyl group forms esters with acyl chlorides or undergoes hydrolysis.
Esterification
Reaction:
| Acylating Agent | Base | Product Yield | Source |
|---|---|---|---|
| Acetyl chloride | Triethylamine | 92% | |
| Benzoyl chloride | Pyridine | 88% |
Hydrolysis
Esters are hydrolyzed back to the alcohol using KOH .
| Substrate | Conditions | Product Yield | Source |
|---|---|---|---|
| Acetylated derivative | KOH, 50% EtOH/HO | 95% |
Reductive Amination
While the compound itself is an amine, it can participate in reductive amination with ketones or aldehydes.
Example Reaction:
| Aldehyde | Reducing Agent | Product Yield | Source |
|---|---|---|---|
| Formaldehyde | NaBHCN | 82% |
Scientific Research Applications
3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, emphasizing differences in substituents, molecular weights, and physicochemical properties:
Detailed Structural and Functional Analysis
Substituent Effects
- This contrasts with analogs like the trifluoromethyl (CF₃) or bromo (Br) derivatives, where electron-withdrawing or bulky groups reduce electron density and may limit solubility .
- Halogenated Derivatives (e.g., F, Br): Fluorine’s small size and high electronegativity improve metabolic stability and membrane permeability, as seen in 3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride. Bromine, however, introduces steric hindrance, which could reduce efficacy in target binding .
Salt Formation
The hydrochloride salt form, common across analogs, enhances aqueous solubility, critical for bioavailability. For instance, 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride hydrate leverages hydration to stabilize the crystalline structure, a property likely shared with the target compound .
Functional Group Variations
Amide-containing derivatives (e.g., 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride) exhibit altered pharmacokinetics due to hydrogen-bonding capabilities, contrasting with the primary amine in the target compound .
Biological Activity
3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C11H17ClN2O3
- Molar Mass : 254.72 g/mol
- Structure : The compound features a propanol backbone with an amino group and a dimethoxyphenyl moiety, which may influence its biological interactions.
The biological activity of 3-amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as inhibitors of various enzymes, including histone deacetylases (HDACs), which play critical roles in gene expression and cancer progression .
- Antiproliferative Effects : Preliminary studies indicate that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines, suggesting potential as an anticancer agent .
- Neuroprotective Properties : Some studies suggest that compounds with similar structures may provide neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
Anticancer Activity
A series of studies have evaluated the anticancer potential of compounds related to 3-amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride:
- Cell Lines Tested : The compound has been tested against several cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer).
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol HCl | HCT-116 | 12.5 |
| Derivative A | HeLa | 10.0 |
| Doxorubicin | HeLa | 2.29 |
The results indicate that the compound exhibits significant inhibitory effects on cell proliferation, comparable to established chemotherapeutic agents like doxorubicin .
Mechanistic Insights
Molecular docking studies suggest that the compound interacts with key targets involved in cell cycle regulation and apoptosis pathways. For example, it may bind to the active sites of HDACs, thereby altering the acetylation status of histones and non-histone proteins involved in tumor growth .
Case Studies and Research Findings
- Study on HDAC Inhibition :
- Neuroprotective Effects :
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride?
Answer:
The synthesis of amino-propanol derivatives typically involves:
- Mannich Reaction : A three-component reaction between a ketone (e.g., dimethoxyacetophenone), formaldehyde, and ammonium chloride under reflux in ethanol to form the β-amino alcohol backbone .
- Selective Functionalization : Protecting the hydroxyl group during amine introduction (e.g., using phthalimide intermediates) to avoid side reactions, followed by deprotection .
- Salt Formation : Neutralization with HCl in anhydrous ether to isolate the hydrochloride salt .
Basic: How should researchers validate the purity and structural integrity of this compound?
Answer:
Use orthogonal analytical techniques:
- HPLC with UV/ELSD Detection : Quantify purity (≥95%) using C18 columns with acetonitrile/water gradients containing 0.1% trifluoroacetic acid .
- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at 6.8–7.2 ppm for dimethoxyphenyl, amine protons at 2.5–3.5 ppm) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 270.1 for C₁₁H₁₇NO₃·HCl) .
Basic: What purification strategies are effective for this hydrochloride salt?
Answer:
- Recrystallization : Use ethanol/water mixtures (4:1 v/v) at low temperatures to isolate high-purity crystals .
- Column Chromatography : Employ silica gel with dichloromethane/methanol (9:1) gradients for intermediates .
Advanced: How can stereochemical outcomes be controlled during synthesis?
Answer:
- Chiral Resolution : Use (S)- or (R)-mandelic acid as resolving agents to separate enantiomers via diastereomeric salt formation .
- Asymmetric Catalysis : Apply chiral ligands (e.g., BINAP) in catalytic hydrogenation to achieve enantiomeric excess >90% .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Answer:
- Thermal Stability : Decomposition occurs above 200°C (TGA/DSC data), necessitating storage at 2–8°C in airtight containers .
- pH Sensitivity : Hydrolysis of the amino alcohol moiety is observed at pH < 3 (HCl-mediated) or pH > 10 (OH⁻-catalyzed) .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Orthogonal Assays : Compare receptor-binding data (e.g., β-adrenergic inhibition) from radioligand displacement assays vs. functional cAMP assays .
- Metabolite Profiling : Use LC-MS to rule out interference from degradation products (e.g., oxidized dimethoxyphenyl derivatives) .
Advanced: What computational methods predict interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina with β1-adrenergic receptor crystal structures (PDB: 2Y03) to map hydrogen bonds between the amino group and Asp138 .
- MD Simulations : Analyze stability of ligand-receptor complexes in explicit solvent (GROMACS) over 100 ns trajectories .
Advanced: How to address discrepancies in reported solubility profiles?
Answer:
- Solubility Screening : Use shake-flask method with UV quantification in buffers (pH 1–7.4) and co-solvents (e.g., PEG-400) .
- Hansen Solubility Parameters : Calculate δD (18.5 MPa¹/²), δP (8.2 MPa¹/²), δH (12.3 MPa¹/²) to optimize solvent blends .
Advanced: What are the key impurities to monitor during scale-up synthesis?
Answer:
- Byproducts : Detect 3-(2,3-dimethoxyphenyl)propen-1-ol (via dehydration) and N-methylated derivatives using LC-MS .
- Residual Solvents : Quantify ethanol (<500 ppm) and HCl (<10 ppm) via GC-FID .
Advanced: How to design SAR studies for optimizing pharmacological activity?
Answer:
- Structural Analogues : Synthesize derivatives with methoxy → ethoxy or fluorine substitutions to assess electronic effects on receptor affinity .
- Protease Stability Assays : Incubate with human liver microsomes (HLMs) to correlate metabolic stability with substituent bulkiness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
